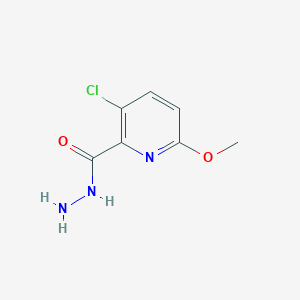

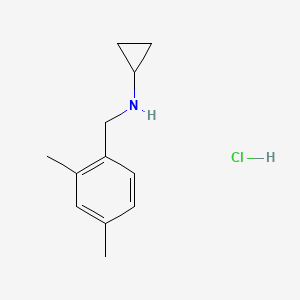

![molecular formula C12H18Cl2N2 B1453427 1-[1-(3-Chlorphenyl)-ethyl]-piperazin-hydrochlorid CAS No. 1185307-54-3](/img/structure/B1453427.png)

1-[1-(3-Chlorphenyl)-ethyl]-piperazin-hydrochlorid

Übersicht

Beschreibung

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is an arylpiperazine compound. It is an important intermediate in the preparation of various pharmaceuticals, such as Trazodone .

Synthesis Analysis

The synthesis of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

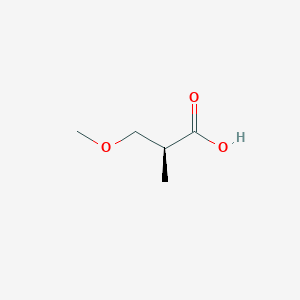

The molecular formula of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is C12H18Cl2N2 . The average mass is 269.599 Da and the monoisotopic mass is 268.030090 Da .Chemical Reactions Analysis

The chemical reactions involving 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen

Neuropharmakologie

1-[1-(3-Chlorphenyl)-ethyl]-piperazin-hydrochlorid: ist bekannt als ein Agonist des 5-HT2C-Serotoninrezeptors . Diese Eigenschaft macht es wertvoll für die neuropharmakologische Forschung, insbesondere bei der Untersuchung der Modulation von Serotoninrezeptoren, die an verschiedenen neurologischen und psychiatrischen Störungen beteiligt sind. Es wurde verwendet, um die Auswirkungen der Aktivierung von Serotoninrezeptoren auf Verhaltensweisen und neurologische Prozesse zu untersuchen.

Antidepressiva-Forschung

Die Verbindung ist ein Metabolit der Antidepressiva Trazodon und Nefazodon . Seine Rolle im Metabolismus dieser Medikamente ist entscheidend für das Verständnis ihrer Pharmakokinetik und Pharmakodynamik. Die Forschung zu dieser Verbindung kann Einblicke in die Entwicklung neuer Antidepressiva mit verbesserter Wirksamkeit und Sicherheitsprofilen liefern.

Analytische Chemie

In der analytischen Chemie wurde This compound zur Bestimmung von Designer-Piperazinen in Urinproben unter Verwendung von Techniken wie GC-MS und LC-ESI-MS eingesetzt . Diese Anwendung ist für die forensische Toxikologie und die Arzneimittelüberwachung unerlässlich.

Aquakultur

Die Verbindung wurde verwendet, um die in-vitro-Wirksamkeit von Fluorchinolonen gegen Philasterides dicentrarchi zu untersuchen , ein Ciliatenparasit, der Fische in der Aquakultur befällt. Diese Forschung ist bedeutend für die Entwicklung von Behandlungen, die die Aquakultur vor parasitären Infektionen schützen können.

Verhaltensstudien

Verhaltensstudien haben This compound verwendet, um Hypophagie bei futterentzogenen und frei fressenden Ratten zu induzieren . Diese Anwendung ist wichtig, um die Mechanismen der Appetitkontrolle zu verstehen und kann zur Entwicklung von Behandlungen für Essstörungen beitragen.

Neuroentwicklungsforschung

Die Verbindung wurde mit einer kortikalen Reorganisation oder Erweiterung intakter kortikaler Regionen nach vollständiger Rückenmarksdurchtrennung bei neonatal spinalisierten Ratten in Verbindung gebracht . Diese Forschung ist entscheidend für das Verständnis der Neuroplastizität und könnte Auswirkungen auf Rehabilitationsstrategien nach Rückenmarksverletzungen haben.

Wirkmechanismus

Target of Action

The primary target of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is the 5-HT2C serotonin receptor . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Mode of Action

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride acts as an agonist at the 5-HT2C serotonin receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT2C receptor, mimicking the action of serotonin, a neurotransmitter. This binding triggers a series of events in the cell, leading to the physiological responses associated with serotonin.

Result of Action

The activation of the 5-HT2C receptor by 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride can lead to various physiological effects. For instance, it has been reported to induce hypophagia (reduced food intake) in both food-deprived and freely feeding rats . This suggests that the compound could potentially be used in the management of disorders related to feeding behavior.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride plays a significant role in biochemical reactions, particularly those involving serotonin receptors. It acts as a partial agonist at the 5-HT2C receptor and an antagonist at the 5-HT2B and 5-HT3 receptors . This compound interacts with enzymes such as cytochrome P450 3A4, which metabolizes it into active metabolites . The interactions with these enzymes and receptors are crucial for understanding its biochemical properties and effects.

Cellular Effects

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect serotonin signaling, leading to changes in neurotransmitter release and receptor activation . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride involves its binding interactions with serotonin receptors and enzymes. As a partial agonist at the 5-HT2C receptor, it activates the receptor to a lesser extent than a full agonist, leading to a moderate increase in receptor activity . As an antagonist at the 5-HT2B and 5-HT3 receptors, it inhibits receptor activity, preventing the usual cellular responses . These interactions result in changes in gene expression and enzyme activity, contributing to its overall effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride can change over time. The compound is relatively stable under standard storage conditions, but its degradation can occur under extreme conditions . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity . These temporal effects are important for understanding its long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride vary with different dosages in animal models. At low doses, it can induce mild psychoactive effects, while higher doses can lead to more pronounced behavioral changes and potential toxicity . Studies have shown that there is a threshold effect, where the compound’s impact becomes more significant at higher concentrations . Toxic or adverse effects, such as neurotoxicity and behavioral disturbances, have been observed at high doses .

Metabolic Pathways

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is involved in several metabolic pathways, primarily those related to serotonin metabolism. It is metabolized by cytochrome P450 3A4 into active metabolites, which can further interact with serotonin receptors and other biomolecules . These metabolic pathways are essential for understanding its pharmacokinetics and overall effects on the body.

Transport and Distribution

The transport and distribution of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride within cells and tissues involve various transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound’s localization and accumulation in specific tissues are influenced by its interactions with transporters and binding proteins, which can affect its overall activity and function .

Subcellular Localization

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by its subcellular localization, as it may interact with different biomolecules in these compartments . Targeting signals and post-translational modifications can direct the compound to specific organelles, affecting its overall effects on cellular processes .

Eigenschaften

IUPAC Name |

1-[1-(3-chlorophenyl)ethyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.ClH/c1-10(15-7-5-14-6-8-15)11-3-2-4-12(13)9-11;/h2-4,9-10,14H,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMRBLYSENTKMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671781 | |

| Record name | 1-[1-(3-Chlorophenyl)ethyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185307-54-3 | |

| Record name | 1-[1-(3-Chlorophenyl)ethyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride](/img/structure/B1453346.png)

![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione](/img/structure/B1453347.png)

![7,8-Dimethoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1453348.png)

![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol](/img/structure/B1453351.png)

![(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453367.png)